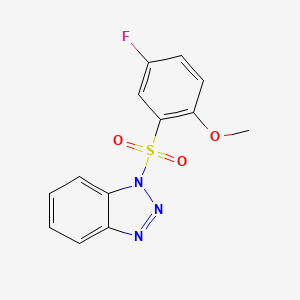

![molecular formula C11H8N2 B2802092 Benzo[cd]indol-2-amine CAS No. 108155-26-6](/img/structure/B2802092.png)

Benzo[cd]indol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound that has been studied for its potential in cancer therapy . It has been used in the development of lysosome-targeted bio-imaging agents and anti-metastatic agents .

Synthesis Analysis

The synthesis of Benzo[cd]indol-2(1H)-one derivatives has been explored in various studies. For instance, a study reported the development of three novel series of polyamine-Benzo[cd]indol-2(1H)-one conjugates . Another study discussed the use of Benzo[cd]indol-2(1H)-one as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents .Molecular Structure Analysis

Benzo[cd]indol-2(1H)-one is a part of a new class of BET bromodomain inhibitors . The structure-based optimization of this compound has led to the development of potent compounds with significantly improved activity .Chemical Reactions Analysis

While specific chemical reactions involving Benzo[cd]indol-2(1H)-one are not detailed in the search results, indole derivatives, which include Benzo[cd]indol-2(1H)-one, are known to be involved in various reactions. For instance, they can act as reactants in photo-Fries rearrangement .Wissenschaftliche Forschungsanwendungen

- Researchers have explored benzo[cd]indol-2(1H)-ones derivatives as lysosome-targeted anti-metastatic agents. Specifically, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. It entered cancer cells via lysosomal polyamine transporters, inducing autophagy and apoptosis. The crosstalk between autophagy and apoptosis induced by 15f showed mutually reinforcing patterns. Additionally, 15f exhibited strong green fluorescence, making it a potential imaging agent for lysosomes .

- Benzo[cd]indol-2(1H)-ones have been identified as a new class of BET bromodomain inhibitors. Starting from structure-based virtual screening (SBVS), these compounds were optimized and evaluated. They exhibit promising binding activities against BRD4, a key protein involved in epigenetic regulation .

Anti-Metastatic Agent

BET Bromodomain Inhibitors

Wirkmechanismus

Target of Action

Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .

Mode of Action

Benzo[cd]indol-2-amine enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by Benzo[cd]indol-2-amine is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake

Result of Action

The result of Benzo[cd]indol-2-amine’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .

Action Environment

The action of Benzo[cd]indol-2-amine can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell

Safety and Hazards

Zukünftige Richtungen

Benzo[cd]indol-2(1H)-one and its derivatives have shown promise in cancer therapy, particularly as lysosome-targeted anti-metastatic agents . Future research could focus on further developing these compounds for use against liver-cancer metastasis and lysosome imaging . Additionally, the strategy of conjugating polyamine tails with bioactive molecules such as anticancer and antimicrobial agents has been widely exploited to enhance their pharmacological profile . This suggests potential future directions in the development of new therapeutic possibilities.

Eigenschaften

IUPAC Name |

benzo[cd]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFJOJPQROXNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)

![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)

![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)

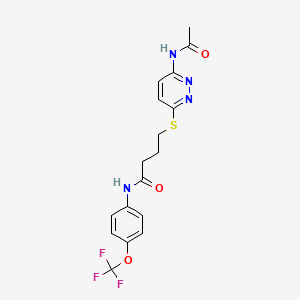

![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)

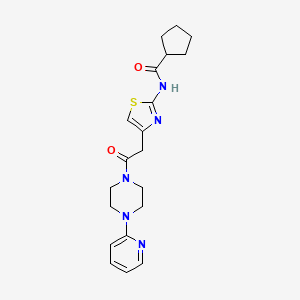

![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)

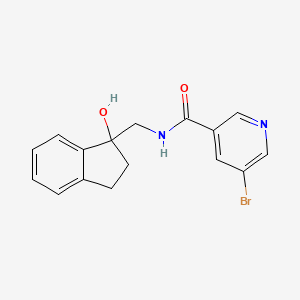

![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)